3-Ethyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium benzoate
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Overview
Description
3-Ethyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium benzoate is an organic compound with the molecular formula C13H16N2O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium benzoate typically involves the reaction of 1-ethyl-3-methylimidazole with benzoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while reduction can produce simpler imidazole compounds .
Scientific Research Applications
3-Ethyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium bromide
- 1-Ethyl-3-methylimidazolium iodide
Uniqueness
Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial purposes .
Properties
CAS No. |
150999-33-0 |
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Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;benzoate |
InChI |
InChI=1S/C7H6O2.C6H12N2/c8-7(9)6-4-2-1-3-5-6;1-3-8-5-4-7(2)6-8/h1-5H,(H,8,9);4-5H,3,6H2,1-2H3 |
InChI Key |
ADSJGMIRAPETOP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C[NH+](C=C1)C.C1=CC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
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